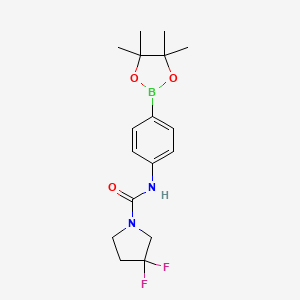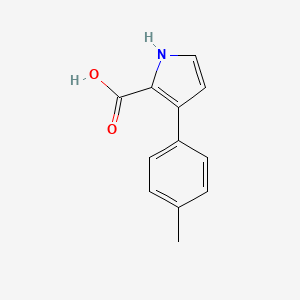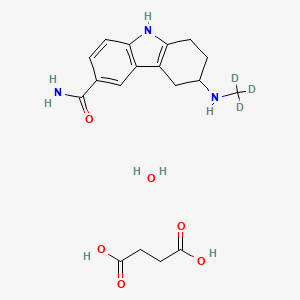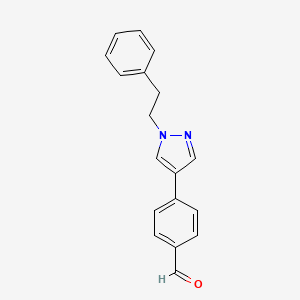
4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzothiophene Derivative: Starting with a suitable benzothiophene precursor, functionalization at the 3-position can be achieved through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions.
Pyrimidine Ring Construction: The pyrimidine ring can be constructed via cyclization reactions involving appropriate precursors such as amidines or guanidines.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiophene moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions might target the pyrimidine ring or any reducible functional groups present.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions activated by the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the benzothiophene moiety might contribute to specific interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-(Benzothiophen-3-yl)pyrimidin-2-amine: Lacks the trifluoromethyl group, which might result in different biological activity and properties.
6-(Trifluoromethyl)pyrimidin-2-amine: Lacks the benzothiophene moiety, potentially affecting its binding interactions and stability.
4-(Benzothiophen-3-yl)-pyrimidine: Similar core structure but without the amine group, which could influence its reactivity and applications.
Uniqueness
The combination of benzothiophene, trifluoromethyl, and pyrimidine moieties in 4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine makes it unique, potentially offering a distinct profile of biological activity, chemical reactivity, and physical properties compared to similar compounds.
Properties
Molecular Formula |
C13H8F3N3S |
|---|---|
Molecular Weight |
295.28 g/mol |
IUPAC Name |
4-(1-benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C13H8F3N3S/c14-13(15,16)11-5-9(18-12(17)19-11)8-6-20-10-4-2-1-3-7(8)10/h1-6H,(H2,17,18,19) |
InChI Key |
UTLMGKJHLUHQHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C3=CC(=NC(=N3)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Nitro-N-(tetrahydro-pyran-4-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13725823.png)




![trans 4-[tert-Butoxycarbonyl-(tetrahydro-pyran-4-ylmethyl)-amino]-cyclohexanecarboxylic acid](/img/structure/B13725859.png)
![(R)-4-methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B13725862.png)



![5,7-Dichlorothiazolo[4,5-d]pyrimidin-2-sulfonic acid (4-fluorophenyl)amide](/img/structure/B13725897.png)


